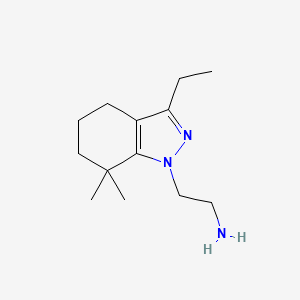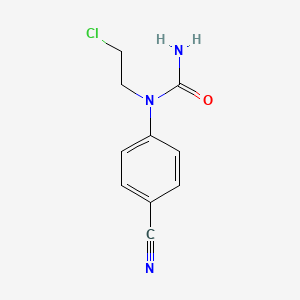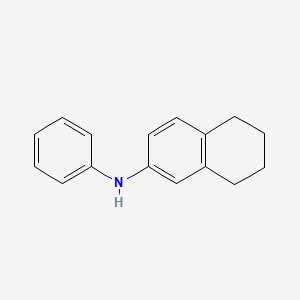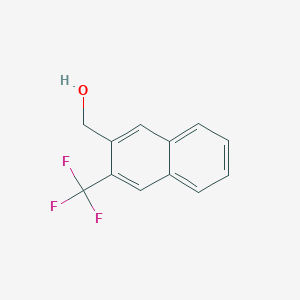
(1-Phenyl-1H-indol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenyl-1H-indol-2-yl)methanol is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a phenyl group attached to the indole ring, which is further connected to a methanol group. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-1H-indol-2-yl)methanol typically involves the reaction of 1H-indole-2-carboxylic acid with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF) . This method provides a straightforward route to obtain the desired compound with good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Phenyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Reagents like halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
(1-Phenyl-1H-indol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its role in developing new therapeutic drugs targeting various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1-Phenyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been found to inhibit cholinesterase activity, which is crucial in the treatment of neurodegenerative diseases . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various indole derivatives.
1H-Indole-3-methanol: Studied for its biological activities.
Uniqueness
(1-Phenyl-1H-indol-2-yl)methanol stands out due to its unique structure, which combines the indole ring with a phenyl group and a methanol moiety. This combination enhances its biological activity and makes it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C15H13NO |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
(1-phenylindol-2-yl)methanol |
InChI |
InChI=1S/C15H13NO/c17-11-14-10-12-6-4-5-9-15(12)16(14)13-7-2-1-3-8-13/h1-10,17H,11H2 |
Clave InChI |
FUEDAXTYFGWRRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)





![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)





